molecular formula C8H9N3O2 B8016481 2-methyl-5-nitro-2,7a-dihydro-1H-indazole

2-methyl-5-nitro-2,7a-dihydro-1H-indazole

Cat. No.: B8016481
M. Wt: 179.18 g/mol
InChI Key: PNEHSKYAKRYCBT-UHFFFAOYSA-N
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Description

2-methyl-5-nitro-2,7a-dihydro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-nitro-2,7a-dihydro-1H-indazole typically involves the formation of the indazole ring through cyclization reactions. One common method includes the reaction of 2-nitrobenzaldehyde with methylhydrazine under acidic conditions to form the desired indazole structure. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts, such as transition metals, can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-nitro-2,7a-dihydro-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst, ethanol solvent, room temperature.

    Reduction: Potassium permanganate, water solvent, elevated temperature.

    Substitution: Sodium hydride, dimethylformamide solvent, room temperature.

Major Products Formed

    Oxidation: 2-amino-5-nitro-2,7a-dihydro-1H-indazole.

    Reduction: 2-methyl-5-nitroso-2,7a-dihydro-1H-indazole.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl-5-nitro-2,7a-dihydro-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphodiesterase enzymes.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-methyl-5-nitro-2,7a-dihydro-1H-indazole involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The nitro group plays a crucial role in this interaction, as it can form hydrogen bonds and other interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-nitro-1H-indazole
  • 2-methyl-5-nitro-2H-indazole
  • 2-methyl-5-nitro-3H-indazole

Uniqueness

2-methyl-5-nitro-2,7a-dihydro-1H-indazole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

2-methyl-5-nitro-1,7a-dihydroindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-10-5-6-4-7(11(12)13)2-3-8(6)9-10/h2-5,8-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEHSKYAKRYCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=CC2N1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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